2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1536264-82-0 . It has a molecular weight of 266.3 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of Differentially Protected Piperazines : The synthesis of differentially protected piperazines, starting from optically active and commercially available piperazine-2-carboxylic acid, is a significant advancement. These building blocks are crucial for preparing biologically active compounds and for the construction of combinatorial libraries, demonstrating the compound's versatility in chemical synthesis and drug discovery processes (Hongwu Gao & A. Renslo, 2007).
Biomedical Research
Antimicrobial and Anthelmintic Activities : Research into tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has shown moderate anthelmintic and poor antibacterial activities. This highlights the potential for piperazine derivatives in developing treatments against parasitic worms, with further research needed to enhance antibacterial efficacy (C. Sanjeevarayappa et al., 2015).
Enzymatic Metabolism Studies : Understanding the oxidative metabolism of novel compounds, such as Lu AA21004, a potential antidepressant, involves identifying metabolites formed via cytochrome P450 and other enzymes. Such studies are crucial for assessing the safety and efficacy of new drugs, as they provide insights into how compounds are processed in the body (Mette G. Hvenegaard et al., 2012).
Catalysis and Polymer Science
Highly Enantioselective Lewis Basic Catalyst : The development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines showcases the compound's utility in asymmetric synthesis. This catalytic process enables the production of chiral amines, which are valuable in pharmaceutical synthesis (Zhouyu Wang et al., 2006).
Mechanism of Action
Target of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of this compound. Piperazine derivatives often work by interacting with specific receptors or enzymes in the body, leading to a variety of physiological effects .
Biochemical Pathways
Piperazine derivatives can affect a variety of pathways depending on their specific structure and target .
Properties
IUPAC Name |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJAUMQCXWXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.